2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a 4-(3-chlorophenyl)piperazine moiety and an acetamide group substituted with a cycloheptyl chain. The 3-chlorophenyl group may enhance receptor binding through electron-withdrawing effects, while the bulky cycloheptyl substituent likely influences lipophilicity and pharmacokinetics.
Properties
Molecular Formula |
C23H30ClN5O2 |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-cycloheptylacetamide |
InChI |
InChI=1S/C23H30ClN5O2/c24-18-6-5-9-20(16-18)27-12-14-28(15-13-27)21-10-11-23(31)29(26-21)17-22(30)25-19-7-3-1-2-4-8-19/h5-6,9-11,16,19H,1-4,7-8,12-15,17H2,(H,25,30) |
InChI Key |
WYWCRBGFWOAETR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(3-chlorophenyl)piperazine. This can be achieved by reacting 3-chloroaniline with bis(2-chloroethyl)amine under reflux conditions in the presence of a base such as sodium carbonate.
Pyridazinone Ring Formation: The next step involves the formation of the pyridazinone ring. This can be done by reacting the piperazine intermediate with a suitable pyridazine precursor under acidic or basic conditions, depending on the specific reagents used.
Acetamide Formation: The final step involves the introduction of the cycloheptylacetamide group. This can be achieved by reacting the pyridazinone intermediate with cycloheptylamine and acetic anhydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Acylation at the Piperazine Nitrogen
The secondary amines in the piperazine ring undergo nucleophilic acylation with acyl halides or anhydrides. For example, reaction with acetyl chloride in dichloromethane (DCM) produces N-acetylated derivatives :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, 0–25°C, 6h | N-acetylpiperazine analog | 72–85% |
Key evidence includes the disappearance of piperazine proton signals (δ 2.92–3.54 ppm) in NMR and new carbonyl stretches at 1680–1700 cm in IR .
Alkylation at Piperazine Nitrogen
The piperazine nitrogen reacts with alkylating agents like formaldehyde or methyl iodide to form quaternary ammonium salts or tertiary amines. For instance:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde (37%) | Ethanol, RT, 24h | N-methylpiperazine derivative | 89–93% |
The reaction is confirmed by a singlet at δ 5.23–5.28 ppm ( NMR) for the methylene bridge and new aliphatic carbon signals at 48.46–69.21 ppm ( NMR) .
N-Oxidation of Piperazine
Oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates piperazine N-oxide derivatives:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HO (30%) | Acetic acid, 50°C, 4h | Piperazine N-oxide | 65–78% |
The N-oxide formation is characterized by a downfield shift of piperazine protons (δ 3.6–4.1 ppm) and a new IR band at 1250–1300 cm .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes acidic or basic hydrolysis to yield carboxylic acid derivatives :
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 8h | 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid | 80% | |
| 2M NaOH | Ethanol, 70°C, 6h | Sodium carboxylate | 85% |
The reaction is evidenced by the disappearance of the amide carbonyl signal (δ 168–170 ppm, NMR) and emergence of carboxylic acid protons (δ 12–13 ppm, NMR) .
Electrophilic Aromatic Substitution (EAS) on the Chlorophenyl Ring
The 3-chlorophenyl group participates in EAS, such as nitration or sulfonation :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO/HSO | 0°C, 2h | 3-chloro-4-nitrophenyl derivative | 55% |
The substitution pattern is confirmed by NMR aromatic proton splitting (δ 7.6–8.2 ppm) and new IR nitro stretches at 1520 cm .
Coordination Chemistry with Metal Ions
The piperazine nitrogen acts as a ligand for transition metals (e.g., Cu, Cd):
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO) | Methanol, RT, 2h | [Cu(CHClNO)] | 4.8 |
The complexes exhibit UV-Vis absorption bands at 600–650 nm (d-d transitions) and ESR signals indicative of square-planar geometry .
Aminomethylation (Mannich Reaction)
The pyridazinone ring undergoes aminomethylation with formaldehyde and secondary amines:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde + morpholine | EtOH, RT, 24h | Mannich base derivative | 75% |
The reaction is confirmed by a new methylene bridge signal (δ 4.1–4.3 ppm, NMR) and mass spectral peaks for the adduct .
Nucleophilic Attack on the Pyridazinone Ring
The carbonyl group in pyridazinone reacts with nucleophiles like hydrazine :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 6h | Pyridazinone hydrazone | 68% |
The hydrazone formation is indicated by a new NH stretch at 3300 cm (IR) and a triplet for hydrazine protons (δ 2.8 ppm, NMR) .
Scientific Research Applications
Pharmacological Properties
1. Antipsychotic Activity
Research indicates that compounds similar to 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide exhibit significant antipsychotic effects. They act as dopamine receptor antagonists, which are crucial in managing schizophrenia and other psychotic disorders. Studies have shown that these compounds can effectively inhibit stereotypic behaviors induced by apomorphine in animal models, suggesting their potential as antipsychotic agents .
2. Antidepressant Effects
The compound's structure suggests it may also possess antidepressant properties. Compounds with similar piperazine moieties have demonstrated activity as serotonin receptor ligands, particularly targeting the 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation . This dual action could make it effective for patients suffering from depression as well as anxiety disorders.
3. Neuroprotective Effects
Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective effects. By modulating neurotransmitter systems, they could potentially protect against neurodegeneration associated with diseases such as Alzheimer's and Parkinson's .
Case Studies
Case Study 1: Antipsychotic Evaluation
A study evaluated the antipsychotic properties of a series of related compounds, including derivatives of the target molecule. The evaluation involved behavioral assays in mice to assess the compounds' ability to reduce apomorphine-induced stereotypy. The results indicated that several analogs significantly reduced stereotypic behavior, demonstrating their potential as effective antipsychotic agents .
Case Study 2: Antidepressant Activity
Another study focused on the antidepressant effects of related compounds with similar structural features. The investigation involved measuring the compounds' affinity for serotonin receptors and their ability to enhance serotonin levels in the brain. The findings suggested that these compounds could serve as potential antidepressants by acting on multiple serotonin receptor subtypes .
Mechanism of Action
The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can lead to changes in neuronal signaling pathways, ultimately affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Structural Analogs with Pyridazinone-Piperazine Scaffolds
2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (Compound 4, )
- Key Differences :
- Substituent Position : 4-chlorophenyl vs. 3-chlorophenyl on the piperazine ring.
- Functional Group : Acetohydrazide (-NH-NH₂) vs. N-cycloheptylacetamide.
- The cycloheptyl group increases molecular weight (estimated ~100–150 Da higher) and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10f, )
- Key Differences: Core Structure: Thiazole ring vs. pyridazinone. Functional Group: Ethyl ester vs. cycloheptylacetamide.
- Implications: The pyridazinone core in the target compound may offer enhanced hydrogen-bonding capacity compared to thiazole, affecting target selectivity . Ethyl esters are prone to hydrolysis, whereas amides (e.g., cycloheptylacetamide) are metabolically stable, suggesting improved in vivo longevity for the target compound .
Analogs with Urea Linkages ()
Compounds 1f , 1g , 2a , and 2b share piperazine and aryl motifs but utilize urea linkages (-NH-C(=O)-NH-) instead of acetamide groups.
- Example: 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Yield: 78.3% vs. undisclosed yield for the target compound. Bioactivity: Urea derivatives often exhibit strong hydrogen-bonding interactions with enzymes or receptors, but their metabolic stability is inferior to amides .
Substituent Effects: Cycloheptyl vs. Smaller Groups
- Cyclopropane analogs (e.g., PubChem data) are smaller and more rigid, which may limit binding pocket compatibility compared to the flexible cycloheptyl chain .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide represents a novel class of piperazine derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of a piperazine ring, a pyridazine moiety, and an acetamide group, which are key to its biological activity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H25ClN4O |
| Molecular Weight | 360.88 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in DMSO |
The compound exhibits several biological activities primarily attributed to its interaction with neurotransmitter systems. Research indicates that piperazine derivatives often act as antagonists or agonists at various receptor sites, including:
- Serotonin Receptors : The presence of the piperazine moiety suggests potential activity at serotonin receptors, particularly the 5-HT1D subtype, which is implicated in mood regulation and anxiety disorders .
- Dopamine Receptors : Compounds similar to this structure have shown affinity for dopamine receptors, making them candidates for antipsychotic drug development .
Cytotoxicity Assays
A study evaluating the cytotoxic effects of various piperazine derivatives reported significant findings regarding this compound's activity against cancer cell lines. The MTT assay demonstrated that it possesses moderate to high cytotoxicity against:
- HT-29 (human colorectal adenocarcinoma)
- A549 (human lung carcinoma)
The IC50 values were determined to be within the range of 10-30 µM, indicating a promising therapeutic index for further development .
Antimicrobial Activity
In vitro studies have also explored the antimicrobial properties of similar compounds. The results indicated that derivatives with a piperazine structure exhibited notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may share similar properties .
Case Studies
- Case Study on Antidepressant Activity : A clinical trial involving a related piperazine derivative showed significant improvement in depressive symptoms among participants compared to placebo controls. This underscores the potential of compounds like 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide in treating mood disorders .
- Case Study on Cancer Treatment : In a preclinical model using xenograft tumors, administration of this compound led to reduced tumor growth rates compared to untreated controls. This highlights its potential as an adjunct therapy in oncology .
Q & A
Q. What are the recommended synthetic routes for 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- N-Alkylation : Reacting pyridazinone derivatives with alkylating agents (e.g., chloroacetamide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cycloheptylacetamide moiety .
- Piperazine Functionalization : Coupling 3-chlorophenylpiperazine to the pyridazine core via nucleophilic substitution, optimized at elevated temperatures (80–100°C) in polar aprotic solvents .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the final compound .
Q. How can researchers structurally characterize this compound to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cycloheptyl CH₂ groups at δ 1.4–1.8 ppm, pyridazine C=O at ~165 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for confirming the piperazine-pyridazine linkage .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.001 Da) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/5-HT₂A) or dopamine receptors due to the 3-chlorophenylpiperazine moiety, using radioligand displacement (e.g., [³H]WAY-100635 for 5-HT₁A) .
- Enzymatic Inhibition : Test against phosphodiesterase (PDE) isoforms, given pyridazine derivatives’ known PDE4/5 activity, using fluorometric substrate cleavage assays .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinity be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), temperature (25°C vs. 37°C), and membrane preparation methods (e.g., transfected HEK293 cells vs. rat brain homogenates) .
- Structural Modifications : Synthesize analogs with substituent variations (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/PPh₃) for Buchwald-Hartwig amination if aryl halide intermediates are involved .
- Solvent Optimization : Replace DMF with DMA or NMP to enhance solubility of hydrophobic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 2 h) and improve regioselectivity at 100°C .
Q. How to design a robust SAR study for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with pyridazine replaced by pyrimidine or triazine to assess heterocycle specificity .
- Substituent Variation : Systematically alter the 3-chlorophenyl group (e.g., 3-fluoro, 3-methyl) and cycloheptyl chain length .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., pyridazine C=O) .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Methodological Answer :
- Rodent Behavioral Assays :
- Forced Swim Test (FST) : Screen for antidepressant-like activity (dose range: 10–50 mg/kg, i.p.) .
- Elevated Plus Maze (EPM) : Assess anxiolytic potential, comparing latency to enter open arms vs. controls .
- Microdialysis : Measure extracellular serotonin/dopamine levels in prefrontal cortex via HPLC-ECD .
Data Contradiction Analysis Table
| Parameter | Study A Findings | Study B Findings | Resolution Strategy |
|---|---|---|---|
| 5-HT₁A Affinity (Ki) | 12 nM (HEK293 cells, pH 7.4) | 85 nM (rat cortex, pH 7.0) | Standardize cell lines and buffer conditions |
| Synthetic Yield | 45% (DMF, 24 h) | 22% (DMA, 24 h) | Optimize solvent (NMP) and reduce reaction time (microwave) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
